Regioisomeric Differentiation: Indole 3-Sulfone (CAS 651335-40-9) vs. Piperidine Sulfonamide (CAS 1428365-37-0)
CAS 651335-40-9 (SMILES: O=S(=O)(c1cccs1)c1cn(CC2CCNCC2)c2ccccc12) bears the thiophene-2-sulfonyl group at the indole 3-position, forming a sulfone. In contrast, CAS 1428365-37-0 (SMILES: O=S(=O)(c1cccs1)N1CCC(Cn2ccc3ccccc32)CC1) has the identical thiophene-2-sulfonyl group attached to the piperidine nitrogen, forming a sulfonamide . These are constitutional isomers with the same molecular formula (C18H20N2O2S2, MW 360.5) but fundamentally different connectivity and chemical class. Sulfones and sulfonamides exhibit distinct electronic properties, metabolic stability, and target engagement profiles across major protein families [1].
| Evidence Dimension | Constitutional isomerism: sulfone vs. sulfonamide connectivity |
|---|---|
| Target Compound Data | Indole 3-sulfone; S attached to indole C3; free piperidine NH; InChIKey RLUSEFXYHSSCMM |
| Comparator Or Baseline | CAS 1428365-37-0; piperidine sulfonamide; S attached to piperidine N; indole 3-position unsubstituted |
| Quantified Difference | Distinct chemical class (sulfone vs. sulfonamide); different InChIKey; orthogonal reactivity and biological target space |
| Conditions | Structural identity confirmed by canonical SMILES comparison (Chemsrc) |
Why This Matters
Procuring the sulfonamide regioisomer by mistake would deliver a compound with an entirely different pharmacophore, invalidating any structure-activity relationship (SAR) study or biological assay.
- [1] R. P. Sheridan et al. (2007). 'Chemical similarity and biological activity.' Journal of Chemical Information and Modeling, 47(6), 2294–2302. View Source
